N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
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Overview
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” is a chemical compound with the molecular formula C26H18N2O3 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole itself is of little practical value, but many of its derivatives, including “this compound”, are commercially important .
Scientific Research Applications
Synthesis and Chemical Properties
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is involved in the study of thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This process illustrates the compound's role in generating new chemical structures through thermolysis, highlighting its importance in synthetic chemistry research (Gaber, Muathen, & Taib, 2011).
Novel Synthesis Methods
Innovative synthesis methods involving this compound derivatives have been explored. For instance, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed, highlighting a strategy to construct quinazolinones. This method emphasizes the versatility of this compound in facilitating complex reactions and the synthesis of pharmacologically relevant compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Material Science Applications
The compound has been utilized in the synthesis and characterization of novel polyimides, showing that derivatives of this compound can contribute to the development of materials with significant thermal stability and specific heat capacity. These materials find applications in advanced technology sectors, including electronics and aerospace, due to their outstanding properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Pharmacological Evaluations
Pharmacological evaluations have revealed that derivatives of this compound possess considerable anticonvulsant activity. This suggests the potential of such compounds in developing new therapeutic agents for treating epilepsy and related disorders. The binding to benzodiazepine receptors and the anticonvulsant pharmacophore role of the 4-thiazolidinone ring in these evaluations highlight the compound's relevance in medicinal chemistry (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Antioxidant Activity
Amino-substituted derivatives of this compound have been studied for their antioxidant capacity. These studies suggest that such compounds could serve as potent antioxidants, offering potential benefits in combating oxidative stress-related diseases. The research indicates a promising avenue for the development of new antioxidant agents based on benzamide derivatives (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery and exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
For instance, some benzoxazoles exhibit antifungal activity, which is similar to the standard drug voriconazole against Aspergillus niger .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFFMRNWJFYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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